molecular formula C11H15FOS B8078989 4-Tert-butylsulfanyl-1-fluoro-2-methoxybenzene

4-Tert-butylsulfanyl-1-fluoro-2-methoxybenzene

Cat. No.: B8078989
M. Wt: 214.30 g/mol
InChI Key: JMSHNLRKZPMIGN-UHFFFAOYSA-N
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Description

4-Tert-butylsulfanyl-1-fluoro-2-methoxybenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group, a fluorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylsulfanyl-1-fluoro-2-methoxybenzene typically involves the introduction of the tert-butylsulfanyl group, fluorine atom, and methoxy group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with tert-butylthiol, a fluorinating agent, and a methoxylating agent under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylsulfanyl-1-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide, potassium fluoride, and various halogenating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-Tert-butylsulfanyl-1-fluoro-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals, materials, and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Tert-butylsulfanyl-1-fluoro-2-methoxybenzene involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the fluorine atom and methoxy group, can participate in various chemical interactions, influencing its reactivity and biological activity. The tert-butylsulfanyl group can undergo oxidation or reduction, affecting the compound’s overall properties and behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylsulfanyl-2-fluoro-1-methylbenzene
  • 4,5-, 3,6-, and 3,4,5,6-tert-Butylsulfanylphthalonitriles

Uniqueness

4-Tert-butylsulfanyl-1-fluoro-2-methoxybenzene is unique due to the specific combination of functional groups attached to the benzene ring. The presence of the tert-butylsulfanyl group, fluorine atom, and methoxy group imparts distinct chemical properties, making it valuable for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse scientific research and industrial uses.

Properties

IUPAC Name

4-tert-butylsulfanyl-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-11(2,3)14-8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSHNLRKZPMIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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